![molecular formula C13H11BrO B1611268 1-Bromo-2-(phenoxymethyl)benzene CAS No. 94191-73-8](/img/structure/B1611268.png)
1-Bromo-2-(phenoxymethyl)benzene
Overview
Description
1-Bromo-2-(phenoxymethyl)benzene, also known as 1-bromo-2-phenoxybenzene, is a colorless to pale yellow liquid that is used in a variety of scientific applications, ranging from organic synthesis to biochemical and physiological research. This compound is a substituted benzene, meaning that it contains a single bromine atom attached to a phenoxy group. Its chemical formula is C8H7BrO, and it has a molecular weight of 191.05 g/mol.
Scientific Research Applications
Synthesis of Biologically Active Compounds : The compound has been used in the synthesis of biologically active molecules. For example, it was involved in the total synthesis of a natural product with potential biological activity starting from a related bromo-phenoxymethyl compound (Akbaba et al., 2010).
Development of Antibacterial and Antiurease Agents : Derivatives of 1-Bromo-2-(phenoxymethyl)benzene have been explored for their antibacterial and antiurease activities. Certain synthesized compounds showed promising results against harmful substances (Batool et al., 2014).
Palladium-Catalyzed Reactions for Complex Molecules : The compound has been used in palladium-catalyzed reactions to create complex molecular structures, demonstrating its versatility in organic synthesis (Pan et al., 2014).
Synthesis of Isoindoles : It's been used in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles, indicating its utility in developing novel chemical structures (Kuroda & Kobayashi, 2015).
Fluorescence Properties for Potential Applications : Research has been conducted on the synthesis and fluorescence properties of related compounds, which could have implications in materials science and photonics (Zuo-qi, 2015).
Investigating Molecular Dynamics in Solvent Complexes : Studies on solute-solvent complexes using derivatives of 1-Bromo-2-(phenoxymethyl)benzene have provided insights into ultrafast molecular dynamics (Zheng et al., 2005).
Synthesis of Bromophenols with Potential Inhibitory Activities : Bromophenols synthesized from derivatives of this compound have shown potential as moderate inhibitors of protein tyrosine phosphatase 1B, an enzyme relevant in various diseases (Guo et al., 2011).
X-Ray Structure Determination : The compound and its derivatives have been used in X-ray structure determinations to understand molecular interactions and packing motifs (Jones et al., 2012).
properties
IUPAC Name |
1-bromo-2-(phenoxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVRARONQUQSLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40524417 | |
Record name | 1-Bromo-2-(phenoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40524417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(phenoxymethyl)benzene | |
CAS RN |
94191-73-8 | |
Record name | 1-Bromo-2-(phenoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40524417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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